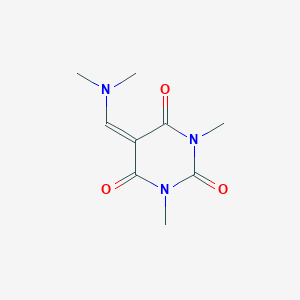

1-Benzyl-3-cyanoacetylurea

Overview

Description

1-Benzyl-3-cyanoacetylurea (1-BCAU) is an important organic compound used in various scientific research applications. It is a versatile compound that can be used in different ways, including its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of New Heterocyclic Compounds : N-benzoyl cyanoacetylhydrazine, a related compound, is used to synthesize new heterocyclic compounds with potential antibacterial and antifungal properties (Mohareb, Ho, & Alfarouk, 2007).

Biochemical Characterizations : Benzyl d-glucuronic acid ester, another derivative, serves as a substrate for glucuronoyl esterase assays, aiding in the discovery of new enzymes (Sunner, Charavgi, Olsson, Topakas, & Christakopoulos, 2015).

Cancer Therapy Applications : 3-BAABU, a derivative, induces cancer cell death by causing mitotic arrest and apoptosis, showing potential in treating leukemia, lymphoma, and prostate cancer (Jiang et al., 1998).

Cytogenetic Analysis in Hematology : 3-BAABU is also used as a mitotic blocking agent for hematologic karyotyping, offering more accurate cytogenetic analysis compared to traditional methods (Jiang, Wang, Janish, Holland, & Bekesi, 1998).

Antimicrobial Evaluation : Novel pyridone derivatives with benzoyl groups show promising antibacterial and antifungal activity (Elgemeie et al., 2017).

Antioxidants for Natural Rubber : Derivatives like uracil and benzothiazol are used to protect natural rubber from oxidative ageing, enhancing its physical and mechanical properties (Yakout & El-Sabbagh, 2007).

Alkylating Agents in Cancer Therapy : N-glycosyl(halomethyl)-1,2,3-triazoles, a new type of alkylating agent, exhibit anti-tumor properties and increase lifespan in mice with tumors (De las Heras, Alonso, & Alonso, 1979).

Corrosion Inhibition : Thiourea derivatives, including those with benzyl groups, show potential as corrosion inhibitors for mild steel in acidic environments (Torres et al., 2014).

Mechanism of Action

Target of Action

1-Benzyl-3-cyanoacetylurea is an intermediate in the preparation of anti-convulsants . .

Mode of Action

As an intermediate in the preparation of anti-convulsants

Biochemical Pathways

Given its role as an intermediate in the synthesis of anti-convulsants , it might be involved in pathways related to neuronal signaling, but this requires further investigation.

Result of Action

As an intermediate in the production of anti-convulsants , it may contribute to the reduction of seizure activity, but the exact mechanisms remain to be elucidated.

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-cyanoacetylurea is involved in biochemical reactions as an intermediate in the synthesis of anti-convulsants

Cellular Effects

As an intermediate in the synthesis of anti-convulsants, it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an intermediate in the synthesis of anti-convulsants, it may be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-(benzylcarbamoyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-7-6-10(15)14-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVJSFKTZYVBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392461 | |

| Record name | 1-BENZYL-3-CYANOACETYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126245-46-3 | |

| Record name | 1-BENZYL-3-CYANOACETYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)